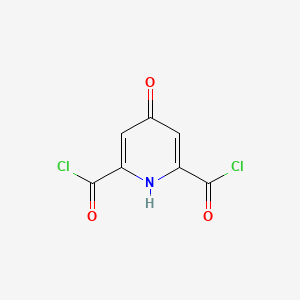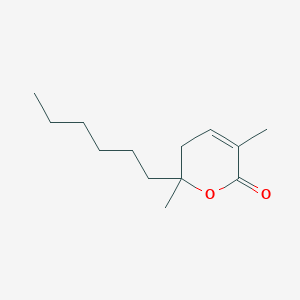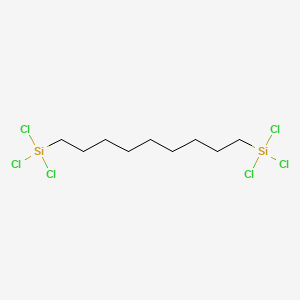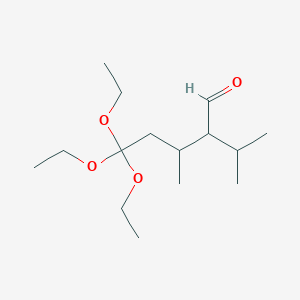![molecular formula C16H12N2S2Se2 B14251057 Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 478302-55-5](/img/structure/B14251057.png)
Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is a selenium-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides under metal-free conditions. This reaction is mediated by sulfur powder and requires a base such as NaHCO₃ in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 150°C) under a nitrogen atmosphere . The reaction yields can be optimized by adjusting the base and solvent used .
Industrial Production Methods
While specific industrial production methods for benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.
Wissenschaftliche Forschungsanwendungen
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium in biological processes.
Medicine: Selenium-containing compounds have potential therapeutic applications, including anticancer and antioxidant properties.
Wirkmechanismus
The mechanism by which benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The compound can also interact with enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoselenazole: A simpler selenium-containing heterocycle.
Benzothiazole: A sulfur-containing analog of benzoselenazole.
Benzoxazole: An oxygen-containing analog of benzoselenazole.
Uniqueness
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to the presence of both selenium and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and materials science .
Eigenschaften
CAS-Nummer |
478302-55-5 |
|---|---|
Molekularformel |
C16H12N2S2Se2 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-[2-(1,3-benzoselenazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoselenazole |
InChI |
InChI=1S/C16H12N2S2Se2/c1-3-7-13-11(5-1)17-15(21-13)19-9-10-20-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 |
InChI-Schlüssel |
NAKHPLKJNLZQRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C([Se]2)SCCSC3=NC4=CC=CC=C4[Se]3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)




![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)


![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)

![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
